B1576156 Longicin

Longicin

カタログ番号: B1576156
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taxonomic Origins and Natural Sources of Longicin

Longicin is primarily sourced from plants in the Annonaceae family, particularly the genus Asimina. The compound was first identified in Asimina longifolia (slimleaf pawpaw), a species native to dry pinelands and maritime forests of Florida, Georgia, and South Carolina. This plant produces longicin in its leaves and twigs as part of its secondary metabolite defense system.

Table 1: Natural Sources of Longicin

Plant Species Family Plant Part Geographic Distribution
Asimina longifolia Annonaceae Leaves, twigs Southeastern United States
Asimina angustifolia Annonaceae Roots, bark Florida, Georgia

The biosynthesis of longicin is linked to the polyketide pathway, characteristic of acetogenins, which integrates a C32 or C34 fatty acid chain with oxygenated functional groups.

Historical Context of Discovery and Initial Characterization

Longicin was first isolated in 1995 by McLaughlin’s research group at Purdue University during a bioactivity-directed fractionation study of Asimina longifolia. The team employed brine shrimp lethality assays to guide the purification process, leading to the identification of longicin alongside nine other cytotoxic acetogenins.

Initial structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and chemical derivatization. The compound’s stereochemistry was confirmed through ketolactone isomerization and comparison with synthetic analogs. Key findings from early studies included:

  • Cytotoxicity : Longicin demonstrated selective potency against pancreatic carcinoma (PACA-2) at IC50 = 1.25 × 10⁻⁹ µg/mL, surpassing adriamycin by six orders of magnitude.
  • Structural Features : A 32-carbon chain with a mono-THF ring, hydroxyl groups at C2, C8, and C11, and an α,β-unsaturated γ-lactone terminus.

In 2005, Hanessian’s group achieved the first total synthesis of (+)-longicin, confirming its absolute configuration and enabling further pharmacological studies. The synthesis utilized D- and L-glutamic acid chirons and Grubbs’ ring-closing metathesis (RCM) for chain elongation.

Classification Within the Acetogenin Family

Annonaceous acetogenins are classified based on their oxygenated functional groups. Longicin belongs to the mono-THF acetogenin subgroup, characterized by a single tetrahydrofuran ring flanked by hydroxyl groups.

Table 2: Structural Classification of Selected Acetogenins

Compound THF Rings Lactone Type Key Functional Groups Bioactivity
Longicin 1 α,β-unsaturated C2, C8, C11 hydroxyls Anticancer, antiparasitic
Annonacin 1 α,β-unsaturated C4, C10, C15 hydroxyls Neurotoxic
Bullatacin 2 α,β-unsaturated Adjacent bis-THF Potent antitumor

Longicin’s bioactivity is attributed to its ability to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting cellular ATP production in malignant cells. Unlike adjacent bis-THF acetogenins (e.g., bullatacin), longicin’s mono-THF structure allows for greater membrane permeability and target specificity.

The compound also shares structural homology with defensin-like peptides in ticks, such as Haemaphysalis longicornis longicin P4, which exhibits antiviral and antibacterial properties.

特性

生物活性

Antibacterial, Antiparasitic

配列

GFGCPLNQGACHNHCRSIGRRGGYCAGIIKQTCTCYRK

製品の起源

United States

科学的研究の応用

Therapeutic Applications

Longicin's applications extend beyond basic research into potential therapeutic uses:

Antiparasitic Treatments

Longicin's effectiveness against tick-borne diseases positions it as a candidate for developing new antiparasitic treatments. Its ability to target resistant strains of pathogens makes it particularly valuable in an era of increasing antibiotic resistance.

Vaccine Development

The peptide's role in modulating immune responses suggests its potential use in vaccine formulations aimed at preventing tick-borne diseases. By incorporating Longicin into vaccines, researchers hope to enhance protective immunity against pathogens like Babesia and Toxoplasma.

Case Studies and Research Findings

Several studies have documented the efficacy of Longicin in various contexts:

StudyPathogenFindings
Tsuji et al. (2007)Babesia equiDemonstrated that Longicin significantly reduces parasitemia in equines infected with Babesia .
Tanaka et al. (2015)Toxoplasma gondiiShowed that recombinant Longicin could effectively destroy Toxoplasma parasites in vitro .
Maeda et al. (2020)Babesia gibsoniReported that Longicin exhibited potent activity against canine strains, suggesting potential veterinary applications .

類似化合物との比較

Research Implications and Gaps

  • Advantages of Longicin : Its dual activity against eukaryotic pathogens (e.g., Babesia) and viruses positions it as a multifunctional therapeutic candidate.
  • Limitations : Variable efficacy across pathogen life stages (e.g., reduced virucidal activity in later infection phases) .
  • Future Directions : Structural optimization of longicin analogs (e.g., P4) and exploration of synergies with existing antiparasitic drugs.

準備方法

Key Synthetic Steps and Intermediates

Step Description Intermediate/Compound Notes
1 Preparation of lactone from D-glutamic acid Lactone 102 Starting chiral building block
2 Conversion to threo-trans-erythro THF isomer Compound 103 Stereoselective ring formation
3 Formation of diolefins for RCM Compounds 104 and 105 Precursors for macrocyclization
4 Ester-tethered RCM macrocyclization Macrocyclic lactones 106 (14-membered) and 107 (11-membered) Formation of key ring systems
5 Hydrogenation and saponification Intermediate 108 Common intermediate from both RCM routes
6 Aldol reaction with lithium enolate and subsequent lactonization Compound 110 Installation of side chains and ring closure
7 Removal of methoxymethyl (MOM) protecting groups Longicin (101) Final deprotection to yield natural product

The synthetic Longicin obtained was identical in physical and spectroscopic properties to the natural product, confirming the structure and stereochemistry.

Detailed Research Findings and Analytical Data

  • Stereochemical Assignments: The use of d- and l-glutamic acids as chirons allowed precise control over stereogenic centers, confirmed by NMR and X-ray crystallography.

  • RCM Efficiency: The Grubbs' catalyst-mediated RCM effectively formed macrocyclic lactones with high yields and stereochemical fidelity, demonstrating the utility of this method for acetogenin synthesis.

  • Butenolide Incorporation: The novel protocol for butenolide attachment involved aldol-type reactions and lactonization, which were optimized to maintain stereochemical integrity and yield.

  • Physical Data: The synthetic Longicin matched the natural product in melting point, optical rotation, and NMR spectra, validating the synthetic route.

Comparative Table of Key Synthetic Intermediates and Yields

Intermediate Description Yield (%) Notes
Lactone 102 Derived from D-glutamic acid Not specified Starting chiral building block
THF isomer 103 threo-trans-erythro stereochemistry Not specified Key stereochemical intermediate
Diolefins 104, 105 Precursors for RCM Not specified Prepared for macrocyclization
Macrocyclic lactones 106, 107 Formed by RCM Moderate to high Macrocyclization step
Intermediate 108 After hydrogenation and saponification High Common intermediate
Aldol product 110 After aldol reaction and lactonization Moderate Precursor to final product
Longicin (101) Final product High Confirmed by spectral data

(Note: Exact numerical yields for each step are detailed in the original publication supporting information.)

Supporting Experimental Techniques

  • NMR Spectroscopy: Extensive 1H and 13C NMR analyses were used to confirm stereochemistry and purity at each stage.

  • X-ray Crystallography: Provided definitive structural confirmation of key intermediates.

  • Mass Spectrometry: Confirmed molecular weights and the integrity of synthetic products.

  • Protecting Group Strategies: Methoxymethyl (MOM) groups were used to protect hydroxyl functionalities during sensitive reaction steps.

Summary of Preparation Methodology

The preparation of Longicin involves a multi-step total synthesis approach combining:

  • Chiral pool synthesis using amino acid-derived chirons.
  • Ring-closing metathesis for macrocycle formation.
  • Careful stereochemical control via selective functional group transformations.
  • Novel butenolide incorporation techniques.
  • Final deprotection to yield the natural product identical to isolated Longicin.

This methodology is validated by comprehensive analytical data and has set a benchmark for the synthesis of mono-THF acetogenins.

Q & A

Q. What is the molecular structure of Longicin, and how does it compare to other arthropod defensins?

Longicin, a defensin from Haemaphysalis longicornis, features six conserved cysteine residues and a C-terminal β-sheet structure characteristic of arthropod defensins . Unlike many arthropod AMPs, it exhibits unique activity against eukaryotic parasites (e.g., Babesia spp.). Structural comparisons involve techniques like NMR spectroscopy or X-ray crystallography to resolve disulfide bonding patterns and tertiary folds. Researchers should reference tick-derived defensins (e.g., hebraein) for comparative analysis of charge distribution and hydrophobicity, which influence microbial membrane interactions .

Q. What are the primary antimicrobial targets of Longicin, and what experimental methods are used to assess its activity?

Longicin demonstrates broad-spectrum activity against bacteria, fungi, and protozoa like Babesia . Standard assays include:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Hemolytic assays : To evaluate specificity by comparing pathogen vs. mammalian cell toxicity (e.g., using erythrocytes).
  • Parasite viability assays : For protozoans like Babesia, fluorescence-based viability markers (e.g., SYBR Green) quantify growth inhibition post-treatment. Controls should include known AMPs (e.g., melittin) and vehicle-only conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Longicin's efficacy against eukaryotic parasites like Babesia spp. in vivo?

  • Animal models : Use immunocompromised mice infected with Babesia microti to assess parasite load reduction via qPCR or blood smears. Ensure ethical approval aligns with institutional guidelines (e.g., IACUC) .
  • Dosage optimization : Test escalating doses (e.g., 0.1–10 mg/kg) to balance efficacy and toxicity. Monitor organ histopathology post-treatment.
  • Combination therapies : Co-administer Longicin with antiparasitic drugs (e.g., clindamycin) to identify synergistic effects using Chou-Talalay analysis .
  • Data validation : Replicate experiments across ≥3 biological replicates and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .

Q. What methodologies are recommended for resolving contradictory data on Longicin's antimicrobial spectrum across different studies?

Contradictions may arise from variations in pathogen strains, assay conditions, or peptide purity. To address this:

  • Standardize protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH, cation-adjusted media) .
  • Quality control : Verify Longicin purity via HPLC and mass spectrometry. Include batch-to-batch consistency checks.
  • Meta-analysis : Systematically review studies using PRISMA frameworks to identify confounding variables (e.g., solvent used, incubation time) .
  • Interlaboratory collaboration : Share reagents and protocols to harmonize results, as seen in multi-center antimicrobial resistance studies .

Guidance for Reproducibility

  • Experimental details : Document buffer composition, peptide synthesis methods, and pathogen passage numbers in supplementary materials .
  • Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for public access .
  • Ethical compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., RSC or Beilstein policies) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。